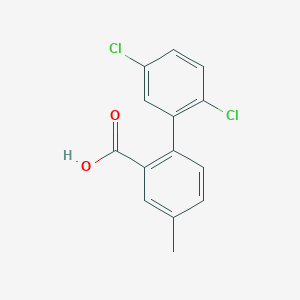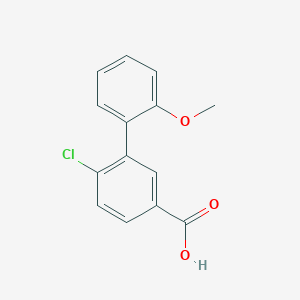
4-Chloro-3-(4-hydroxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(4-hydroxyphenyl)benzoic acid, or 4-Cl-3-HPB, is a compound used in a variety of scientific research applications. 4-Cl-3-HPB is a phenolic compound with a molecular weight of 202.55 g/mol and a melting point of 130-132°C. It is an aromatic compound with a yellowish-white color and has a solubility of 1.3 g/L in water. 4-Cl-3-HPB is a chlorinated derivative of hydroxybenzoic acid and is an important intermediate for the synthesis of a variety of compounds.
科学的研究の応用
4-Cl-3-HPB has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a starting material for the synthesis of various organic compounds. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and antiviral agents. Additionally, 4-Cl-3-HPB has been used in the development of new materials for use in organic solar cells.
作用機序
4-Cl-3-HPB is an aromatic compound and its mechanism of action is based on its ability to interact with other molecules. In particular, it has been shown to interact with proteins, enzymes, and other molecules in the body, which is believed to be the basis for its various biological effects.
Biochemical and Physiological Effects
4-Cl-3-HPB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, antifungal, and antiviral properties. Additionally, it has been shown to have antioxidant and anti-cancer effects, as well as to have a protective effect on the liver.
実験室実験の利点と制限
4-Cl-3-HPB has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a high melting point. However, it is also toxic and should be handled with caution. Additionally, it has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for 4-Cl-3-HPB. One potential direction is to use it as a starting material for the synthesis of other compounds. Additionally, it could be used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a starting material for the development of new materials for use in organic solar cells. Additionally, further research could be conducted on the biochemical and physiological effects of 4-Cl-3-HPB, as well as its potential applications in drug development. Finally, further research could be conducted on the advantages and limitations of using 4-Cl-3-HPB in laboratory experiments.
合成法
4-Cl-3-HPB can be synthesized through a variety of methods. One method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride in anhydrous conditions. This reaction produces 4-chlorobenzoic acid which is then reacted with 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-Cl-3-HPB. Another method involves the reaction of 4-chlorobenzoic acid with 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-Cl-3-HPB.
特性
IUPAC Name |
4-chloro-3-(4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRQZTXRXPDZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653527 |
Source


|
| Record name | 6-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181609-01-7 |
Source


|
| Record name | 6-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














